molecular formula C11H8F6O2 B1335263 2,5-Bis(trifluoromethyl)hydrocinnamic acid CAS No. 302912-03-4

2,5-Bis(trifluoromethyl)hydrocinnamic acid

Cat. No. B1335263
CAS RN: 302912-03-4
M. Wt: 286.17 g/mol
InChI Key: CHIXRVUEUZNLNI-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)hydrocinnamic acid, also known as 3-[2,5-Bis(trifluoromethyl)phenyl]propionic acid, is an organic compound . It has a molecular weight of 286.17 and a molecular formula of C11H8F6O2 .


Synthesis Analysis

The synthesis of 2,5-Bis(trifluoromethyl)hydrocinnamic acid has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.


Molecular Structure Analysis

The linear formula of 2,5-Bis(trifluoromethyl)hydrocinnamic acid is (CF3)2C6H3CH2CH2CO2H . The compound’s structure includes a benzene ring substituted with two trifluoromethyl groups and a propionic acid group .


Physical And Chemical Properties Analysis

2,5-Bis(trifluoromethyl)hydrocinnamic acid is a solid substance with a melting point range of 33-43 °C . It has a molecular weight of 286.17 .

Scientific Research Applications

Synthesis and Material Applications

  • Hydrocinnamic Acid Derivatives in Material Science : Hydrocinnamic acid derivatives, including those related to 2,5-bis(trifluoromethyl)hydrocinnamic acid, have been synthesized and applied in material science. For instance, these derivatives have been used as nucleating agents in poly(L-lactide) (PLLA), significantly enhancing its crystallization (Hu, Zhao, Liu, & Cai, 2021).

Chemical Synthesis and Analysis

  • Nanofiltration Membrane Development : Novel sulfonated aromatic diamine monomers, related to 2,5-bis(trifluoromethyl)hydrocinnamic acid, were synthesized and used in the development of thin-film composite nanofiltration membranes. These membranes showed improved water flux and effective dye treatment, indicating potential applications in water purification and environmental remediation (Liu et al., 2012).

Industrial Applications

  • Organic Synthesis and Catalysis : The compound has been used in various organic synthesis and catalysis processes. For example, it has been employed in palladium-catalyzed hydroesterification, demonstrating its utility in creating diverse chemical structures and as a precursor for further chemical synthesis (Deng, Han, Ke, Ning, & Chen, 2022).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Derivatives of hydrocinnamic acid, which include structures similar to 2,5-bis(trifluoromethyl)hydrocinnamic acid, have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. This has practical implications in industries where steel corrosion is a significant issue (Bentiss et al., 2009).

Polymer Chemistry

  • Polyimide Synthesis : Research has been conducted on the synthesis and characterization of novel polyimides derived from compounds structurally related to 2,5-bis(trifluoromethyl)hydrocinnamic acid. These studies focus on improving the thermal, dielectric, and optical properties of these materials, which are critical for various industrial applications (Yin et al., 2005).

Safety and Hazards

2,5-Bis(trifluoromethyl)hydrocinnamic acid is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Mode of Action

It’s known that the compound has a hydrophobic nature , which may influence its interaction with its targets. More studies are required to elucidate the exact interactions and resulting changes.

Pharmacokinetics

The compound is known to be a solid at room temperature and has a melting point of 33-43 °C . It is soluble in ethanol at a concentration of 50mg/ml . These properties may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Bis(trifluoromethyl)hydrocinnamic acid. Additionally, it is known to cause skin and eye irritation, and may cause respiratory irritation . These factors should be considered when studying the compound’s action in different environments.

properties

IUPAC Name

3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h2-3,5H,1,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIXRVUEUZNLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403384
Record name 2,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)hydrocinnamic acid

CAS RN

302912-03-4
Record name 2,5-Bis(trifluoromethyl)benzenepropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)hydrocinnamic acid
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